A Technical Guide to the Structure, Properties, and Applications of the Bifunctional Linker: 3-(4-azidobutoxy)aniline HCl
A Technical Guide to the Structure, Properties, and Applications of the Bifunctional Linker: 3-(4-azidobutoxy)aniline HCl
Abstract
In the landscape of modern drug development and bioconjugation, bifunctional linkers are indispensable tools that bridge targeting moieties with functional payloads. This guide provides an in-depth technical overview of 3-(4-azidobutoxy)aniline hydrochloride, a heterobifunctional linker possessing both an azide and an aniline functional group. We will dissect its molecular structure, outline its physicochemical properties, and present a representative synthetic pathway. The core of this document focuses on the strategic utility of its dual functionalities: the azide group as a handle for bioorthogonal "click chemistry" and the aniline group as a versatile precursor for further chemical modification. This guide offers researchers, chemists, and drug development professionals the foundational knowledge and practical protocols required to effectively leverage this compound in applications ranging from antibody-drug conjugates (ADCs) and PROTACs to advanced materials science.
Introduction: The Critical Role of Bifunctional Linkers
The principle of targeted therapy hinges on the precise delivery of a potent molecule—be it a cytotoxin, a fluorophore, or a proteolysis-targeting chimera (PROTAC)—to a specific biological location. This precision is achieved by chemically tethering the "payload" to a "vehicle," such as an antibody or small-molecule ligand, via a chemical linker.[1] The linker is not merely a passive spacer; its chemical nature dictates the stability, solubility, and release mechanism of the final conjugate, thereby profoundly influencing its efficacy and therapeutic index.[]
3-(4-azidobutoxy)aniline hydrochloride emerges as a valuable tool in this context. It is a heterobifunctional linker, meaning it possesses two distinct reactive groups. This dual-reactivity allows for sequential, controlled conjugation reactions, a cornerstone of creating complex, well-defined molecular architectures.[3] The two key functionalities are:
-
An Azido (-N₃) Group: This moiety is the linchpin of "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[4][5] It readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling covalent ligation to alkyne-modified molecules with exceptional efficiency.[6][7]
-
An Anilinic Amino (-NH₂) Group: As a primary aromatic amine, this group serves as a versatile chemical handle. It can be acylated, alkylated, or, most notably, converted into a diazonium salt for further coupling reactions. Its nucleophilic character allows for a range of classical organic transformations.
This guide will explore the technical details of 3-(4-azidobutoxy)aniline HCl, providing the scientific foundation needed for its successful implementation in research and development.
Structural and Physicochemical Profile
The unique properties of 3-(4-azidobutoxy)aniline HCl stem directly from its molecular architecture, which combines an aromatic core with two distinct functional arms.
Chemical Structure
The structure consists of an aniline ring substituted at the meta-position with a butoxy chain that is terminated by an azide group. The hydrochloride salt form enhances stability and can improve solubility in aqueous media.[8]
Caption: Chemical structure of 3-(4-azidobutoxy)aniline HCl.
Physicochemical Data
Specific, experimentally-derived data for 3-(4-azidobutoxy)aniline HCl is not widely published. The table below summarizes key identifiers and properties based on its constituent parts and closely related analogs like aniline hydrochloride.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₅ClN₄O | Calculated |
| Molecular Weight | 242.71 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid, potentially off-white to tan. | Based on analogs like aniline HCl and 4-azidoaniline HCl.[9][10] |
| CAS Number | Not assigned. | This specific salt is not individually registered. |
| Melting Point | Not determined. For reference, Aniline HCl melts at 196-198 °C.[10] | The butoxy-azide chain will alter the crystal lattice and thus the melting point. |
| Solubility | Expected to be soluble in water and polar organic solvents like alcohols.[8] | The hydrochloride salt form increases aqueous solubility. |
| Stability | Light sensitive. Store in a cool, dry, well-ventilated place.[11] | Common for aniline salts. Azides can be energetic; avoid heat and shock.[8] |
Synthesis and Characterization
A robust understanding of a compound's synthesis and analytical signature is crucial for its effective use and quality control.
Representative Synthetic Pathway
A plausible and common method for synthesizing this class of compound is via a Williamson ether synthesis, followed by conversion to the hydrochloride salt.
-
Etherification: 3-Aminophenol is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form the phenoxide. This nucleophile then displaces the bromide from 1-azido-4-bromobutane to form the desired ether linkage. The choice of a milder base like K₂CO₃ is often preferred to avoid side reactions with the aniline.
-
Salt Formation: The resulting free base, 3-(4-azidobutoxy)aniline, is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the stable hydrochloride salt.[12][13]
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The following are predicted spectral characteristics.[14]
-
¹H NMR (Nuclear Magnetic Resonance):
-
Aromatic Protons: Expect complex multiplets in the aromatic region (~6.5-7.5 ppm) corresponding to the protons on the aniline ring.
-
Methylene Protons: Four distinct signals, likely triplets or multiplets, would appear for the four -CH₂- groups of the butoxy chain. The -O-CH₂- protons would be the most downfield (~4.0 ppm), while the -CH₂-N₃ protons would be further upfield (~3.4 ppm).
-
Amine Protons: A broad singlet for the -NH₂ protons, which may exchange with D₂O. In the HCl salt form, these would be shifted downfield as -NH₃⁺.
-
-
IR (Infrared) Spectroscopy:
-
Azide (N₃) Stretch: A very strong, sharp, and characteristic absorption peak at approximately 2100 cm⁻¹. This is a key diagnostic peak.
-
N-H Stretch: Broad absorption in the range of 3200-3400 cm⁻¹ for the primary amine.
-
C-O Ether Stretch: A strong band around 1250-1050 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 209.14.[14]
Core Functionality and Reaction Mechanisms
The utility of 3-(4-azidobutoxy)aniline HCl lies in the orthogonal reactivity of its two functional groups, allowing for controlled, stepwise chemical modifications.
The Azido Group: A Portal to Click Chemistry
The azide moiety is a cornerstone of bioorthogonal chemistry, enabling the formation of stable triazole linkages under mild, often aqueous, conditions.[4][15] This reaction is prized for its high efficiency and lack of interfering side reactions with biological functional groups.[7]
-
Causality Behind the Choice: The CuAAC reaction is chosen for its exceptional reliability and rapid kinetics.[5] The copper(I) catalyst acts as a template, bringing the azide and a terminal alkyne together to dramatically accelerate the 1,3-dipolar cycloaddition, which is otherwise very slow.[5] For applications in living systems where copper toxicity is a concern, a copper-free variant, SPAAC, is employed. SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react readily with azides without a catalyst.[6][16]
Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Aniline Group: A Versatile Synthetic Handle
The primary aromatic amine of the aniline moiety offers a different set of synthetic possibilities. Its nucleophilicity allows it to react with electrophiles. A key transformation is diazotization, where the aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt (Ar-N₂⁺). This intermediate is highly reactive and can be used in Sandmeyer reactions to install a wide variety of functional groups or in azo coupling reactions to form azo dyes. More commonly in bioconjugation, the amine is used directly as a nucleophile to form stable amide bonds with activated carboxylic acids (e.g., NHS esters).
Applications in Research and Drug Development
The dual-handle nature of 3-(4-azidobutoxy)aniline HCl makes it a powerful component in the construction of complex bioconjugates.
-
Antibody-Drug Conjugates (ADCs): In a common ADC strategy, an antibody can be engineered to contain an alkyne-bearing unnatural amino acid. The cytotoxic drug payload can be derivatized with 3-(4-azidobutoxy)aniline HCl (e.g., via an amide bond formation at the aniline). The resulting azide-functionalized drug is then "clicked" onto the alkyne-modified antibody to generate a site-specific ADC with a well-defined drug-to-antibody ratio (DAR).[][17]
-
PROTAC Development: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[16] This linker can be used to connect the target-binding ligand to the E3-binding ligand. For example, one ligand could be attached via the aniline group, leaving the azide available for a click reaction with the second, alkyne-modified ligand, facilitating modular library synthesis.
-
Functionalized Materials and Surfaces: The azide group can be used to covalently attach molecules to surfaces or polymers that have been functionalized with alkynes. This is useful for creating biosensors, affinity chromatography media, or smart materials where precise immobilization of a protein or small molecule is required.[18]
Experimental Protocols
The following represents a generalized, self-validating protocol for a typical bioconjugation reaction using this linker.
Protocol: CuAAC Conjugation of an Azide-Linker to an Alkyne-Protein
-
Causality and Trustworthiness: This protocol includes a reducing agent (sodium ascorbate) to ensure the copper catalyst remains in its active Cu(I) state. The reaction progress is monitored by LC-MS or SDS-PAGE, providing a self-validating system to confirm successful conjugation.
Materials:
-
Alkyne-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
3-(4-azidobutoxy)aniline HCl-derivatized payload (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation: In a microcentrifuge tube, add 100 µL of the alkyne-protein solution (e.g., 100 µg of protein).
-
Payload Addition: Add 2 µL of the 10 mM azide-payload stock solution (a 20-fold molar excess, adjust as needed). Mix gently by pipetting.
-
Catalyst Premix: In a separate tube, mix 1 µL of the 50 mM CuSO₄ stock with 2 µL of the 100 mM sodium ascorbate stock. The solution should turn a faint yellow, indicating the reduction of Cu(II) to Cu(I). Let it stand for 1 minute.
-
Initiation: Add the 3 µL of the catalyst premix to the protein/payload mixture. The final reaction volume will be ~105 µL.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Quenching & Purification: Stop the reaction by adding EDTA to chelate the copper. Purify the resulting protein conjugate from excess reagents using a desalting column or size-exclusion chromatography (SEC).
-
Analysis: Confirm successful conjugation by analyzing the purified product via LC-MS (to observe the mass increase) or SDS-PAGE (to observe a mobility shift).
Caption: Experimental workflow for protein conjugation via CuAAC.
Safety, Handling, and Storage
Proper handling of 3-(4-azidobutoxy)aniline HCl is essential. The safety profile is informed by data from aniline hydrochloride and organic azides.[8][9][19]
| Hazard Category | Description and Precautions |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. [19] Suspected of causing genetic defects and cancer.[19] Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields.[20][21] Avoid creating dust.[22] |
| Irritation | Causes serious eye damage and may cause an allergic skin reaction. [20] First Aid: In case of eye contact, rinse cautiously with water for several minutes.[23] If on skin, wash with plenty of soap and water.[23] Seek immediate medical attention for any significant exposure. |
| Reactivity | Azido compounds can be explosive, especially with heat, shock, or when mixed with certain metals. [8] Aniline salts are incompatible with strong oxidizing agents.[10] Precautions: Avoid intense heating. Store away from incompatible materials. |
| Storage | Light sensitive and potentially hygroscopic. [21] Conditions: Store in a tightly closed container in a cool, dry, dark, and well-ventilated area.[11][24] Recommended storage temperature is typically 2-8°C.[25] |
| Disposal | Dispose of contents/container to an approved waste disposal plant according to local, state, and federal regulations. |
References
- SAFETY DATA SHEET. Sigma-Aldrich. (Provided via search results)
- Azide-linkers for Drug Design. Enamine. (Provided via search results)
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. (Provided via search results)
- Advances in acid-degradable and enzyme-cleavable linkers for drug delivery. eScholarship. (Provided via search results)
- How ADC Linkers Affect Drug Delivery and Targeting Selectivity?. BOC Sciences. (Provided via search results)
- SAFETY DATA SHEET. CymitQuimica. (Provided via search results)
- SAFETY DATA SHEET. Merck. (Provided via search results)
- SAFETY DATA SHEET. Fisher Scientific. (Provided via search results)
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Bioconjugation application notes. (Provided via search results)
- Aniline synthesis by amination (arylation). Organic Chemistry Portal. (Provided via search results)
- Bioconjugation in the pharmaceuticals occurrence, behaviour and applications. JBINO. (Provided via search results)
- Aniline hydrochloride Properties. EPA. (Provided via search results)
- Safety Data Sheet: Aniline hydrochloride. Carl ROTH. (Provided via search results)
- 4-Azidoaniline hydrochloride. Santa Cruz Biotechnology. (Provided via search results)
-
Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Cheméo. [Link]
- Click Chemistry Conjugations. PMC. (Provided via search results)
- Bioconjugates: Examples & Applications. Single Use Support. (Provided via search results)
-
Making Aniline HCl. YouTube. [Link]
- 1087751-49-2 | 4-(Sec-butoxy)aniline hydrochloride. ChemScene. (Provided via search results)
- Azide | Click Chemistry. MedchemExpress.com. (Provided via search results)
- Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. PMC. (Provided via search results)
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. (Provided via search results)
- ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. (Provided via search results)
- Aniline Hydrochloride SDS (Safety Data Sheet). Flinn Scientific. (Provided via search results)
- ANILINE HYDROCHLORIDE. precisionFDA. (Provided via search results)
- Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. (Provided via search results)
- Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. MDPI. (Provided via search results)
- SUPPORTING INFORMATION. Rsc.org. (Provided via search results)
-
Anilinium chloride. Wikipedia. [Link]
-
Synthesis of aniline hydrochloride. PrepChem.com. [Link]
- SAFETY DATA SHEET. Fisher Scientific. (Provided via search results)
- Figure S2: 1 H NMR spectrum of the given aniline compound.
- 3,4-Methylenedioxybenzylidene aniline. NIST WebBook. (Provided via search results)
- CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
- Spectroscopic Analysis of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide. Benchchem. (Provided via search results)
Sources
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbino.com [jbino.com]
- 4. Azide-linkers for Drug Design - Enamine [enamine.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Bioconjugation application notes [bionordika.fi]
- 7. Vue d'ensemble des réactifs de chimie click [sigmaaldrich.com]
- 8. CAS 91159-79-4: 4-Azidoaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Aniline hydrochloride CAS#: 142-04-1 [amp.chemicalbook.com]
- 11. Aniline Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. youtube.com [youtube.com]
- 13. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- 23. carlroth.com [carlroth.com]
- 24. lobachemie.com [lobachemie.com]
- 25. chemscene.com [chemscene.com]
